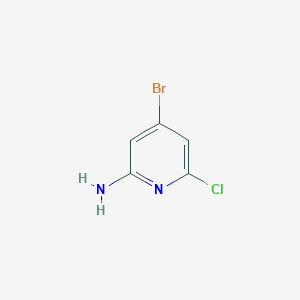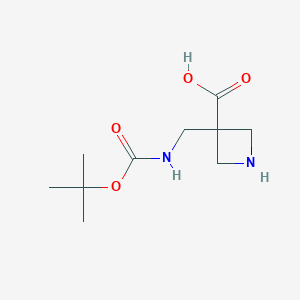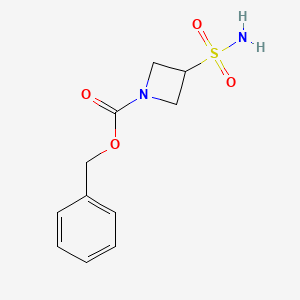
4-Brom-chinazolin-hydrobromid
Übersicht
Beschreibung
4-Bromo-quinazoline hydrobromide is a chemical compound with the molecular formula C8H6Br2N2 . It is used in various scientific experiments and has been the subject of numerous studies due to its potential applications in various fields of research.
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods for quinazoline derivatives can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, are synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods .
Molecular Structure Analysis
The molecular structure of 4-Bromo-quinazoline hydrobromide can be found in various databases such as PubChem . The structure of quinazoline, a core component of 4-Bromo-quinazoline hydrobromide, is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .
Chemical Reactions Analysis
Quinazoline is highly reactive towards anionic reagents which attack on position 4 . Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-quinazoline hydrobromide can be found in various databases . Quinazoline and quinazolinone compounds are also used in the preparation of various functional materials for synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
4-Brom-chinazolin-hydrobromid, als Teil der Chinazolinon-Familie, hat potenzielle Anwendungen in der Antimalaria-Behandlung. Derivate von Chinazolinon wurden synthetisiert und auf ihre Aktivität gegen Plasmodium falciparum getestet, den Parasiten, der für Malaria verantwortlich ist .
Synthese wertvoller Derivate
Als häufig vorkommender Heterocyclus kann this compound zur Synthese verschiedener wertvoller Derivate mit breiten Anwendungen in verschiedenen Bereichen verwendet werden .
Biopharmazeutische Aktivitäten
Angesichts der großen Aufmerksamkeit, die Chinazolin- und Chinazolinon-Derivaten aufgrund ihrer besonderen biopharmazeutischen Aktivitäten entgegengebracht wird, könnte this compound eine Schlüsselrolle bei der Arzneimittelentwicklung und -optimierung spielen .
Wirkmechanismus
Target of Action
4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, has been found to interact with several targets. The primary targets of this compound are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function. Quinazoline derivatives have also been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that is critical for the regulation of gene expression.
Mode of Action
The interaction of 4-Bromo-quinazoline hydrobromide with its targets leads to significant changes in cellular function. The compound inhibits the activity of histone methyltransferase and G9a-like protein, thereby affecting the methylation of histones . This can lead to changes in gene expression, which can have a variety of downstream effects. The compound’s mode of action is complex and involves interactions with multiple targets .
Biochemical Pathways
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide affects the methylation of histones, a key process in the regulation of gene expression . This can lead to changes in the expression of various genes, affecting a variety of biochemical pathways. The exact pathways affected can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetics of 4-Bromo-quinazoline hydrobromide, like other quinazoline derivatives, can be influenced by a variety of factors. These include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
The inhibition of histone methyltransferase and G9a-like protein by 4-Bromo-quinazoline hydrobromide can lead to changes in gene expression This can have a variety of effects at the molecular and cellular level, depending on the specific genes affected
Safety and Hazards
Zukünftige Richtungen
Quinazoline derivatives, including 4-Bromo-quinazoline hydrobromide, have shown promising activity against different tumors, leading to the development of more efficient and safer anticancer drugs . The future of 4-Bromo-quinazoline hydrobromide lies in further exploration of its potential therapeutic applications and the development of novel quinazoline derivatives as anticancer agents .
Biochemische Analyse
Biochemical Properties
4-Bromo-quinazoline hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 4-Bromo-quinazoline hydrobromide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 4-Bromo-quinazoline hydrobromide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, 4-Bromo-quinazoline hydrobromide can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-quinazoline hydrobromide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. One notable mechanism is the inhibition of kinase activity, which disrupts downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-quinazoline hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-quinazoline hydrobromide remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-quinazoline hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions. Understanding the dosage-dependent effects of 4-Bromo-quinazoline hydrobromide is crucial for its potential therapeutic applications .
Metabolic Pathways
4-Bromo-quinazoline hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. These interactions can affect the levels of metabolites and the overall metabolic flux. For instance, the compound may inhibit specific enzymes involved in drug metabolism, leading to altered pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Bromo-quinazoline hydrobromide within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, certain transporters may facilitate the uptake of 4-Bromo-quinazoline hydrobromide into cells, while binding proteins may sequester it in particular organelles, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 4-Bromo-quinazoline hydrobromide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Eigenschaften
IUPAC Name |
4-bromoquinazoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXCSMMFVRVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)




![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)
